molecular formula C₁₁H₂₀N₂O₃S B1141889 2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid CAS No. 93227-84-0

2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid

Cat. No. B1141889
CAS RN: 93227-84-0
M. Wt: 260.35
InChI Key:
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Description

Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions required for the synthesis .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity. Techniques such as titration or spectroscopy might be used .

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first-aid measures .

Future Directions

This involves discussing potential applications or areas of research for the compound. It could include potential uses in medicine, industry, or other fields .

properties

IUPAC Name

2-(carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3S/c1-4-6-7(3)11(5-2,9(15)16)8(14)13-10(12)17/h7H,4-6H2,1-3H3,(H,15,16)(H3,12,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVFIUBAYXMQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(CC)(C(=O)NC(=S)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Carbamothioylcarbamoyl)-2-ethyl-3-methylhexanoic acid

CAS RN

93227-84-0
Record name 2-(((Aminothioxomethyl)amino)carbonyl)-2-ethyl-3-methylhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093227840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(((AMINOTHIOXOMETHYL)AMINO)CARBONYL)-2-ETHYL-3-METHYLHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U665LH7MMS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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